Cas no 75504-01-7 (Pyridine, 2-(1-bromoethyl)-)

2-(1-Bromoethyl)pyridine is a brominated pyridine derivative characterized by the presence of a bromoethyl substituent at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive bromoethyl group enables efficient alkylation and nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The pyridine moiety further enhances its utility in coordination chemistry and catalysis. The compound's stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Proper handling is recommended due to its potential sensitivity to moisture and light.
Pyridine, 2-(1-bromoethyl)- structure
Pyridine, 2-(1-bromoethyl)- structure
Product Name:Pyridine, 2-(1-bromoethyl)-
CAS No:75504-01-7
MF:C7H8BrN
MW:186.049120903015
MDL:MFCD11180319
CID:1774214
PubChem ID:15373657
Update Time:2025-05-22

Pyridine, 2-(1-bromoethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-(1-bromoethyl)-
    • 2-(1-Bromoethyl)pyridine
    • 2-(1-BROMO-ETHYL)-PYRIDINE
    • BS-13075
    • E76591
    • C7H8BrN
    • NXZNOPMZKPTBHC-UHFFFAOYSA-N
    • (+/-)-2-(1-bromoethyl)-pyridine
    • DS-022202
    • MFCD11180319
    • (+)-2-(1-Bromoethyl)-pyridine
    • SY036656
    • DTXSID30572124
    • 75504-01-7
    • SCHEMBL507884
    • MDL: MFCD11180319
    • Inchi: 1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3
    • InChI Key: NXZNOPMZKPTBHC-UHFFFAOYSA-N
    • SMILES: BrC(C)C1C=CC=CN=1

Computed Properties

  • Exact Mass: 184.98404
  • Monoisotopic Mass: 184.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

Pyridine, 2-(1-bromoethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM300973-1g
2-(1-bromoethyl)pyridine
75504-01-7 95%
1g
$765 2021-08-18
Alichem
A029192453-1g
2-(1-Bromoethyl)pyridine
75504-01-7 97%
1g
$799.20 2023-09-01
Chemenu
CM300973-250mg
2-(1-bromoethyl)pyridine
75504-01-7 95%
250mg
$351 2022-06-10
Chemenu
CM300973-1g
2-(1-bromoethyl)pyridine
75504-01-7 95%
1g
$938 2022-06-10
eNovation Chemicals LLC
Y1215662-1g
2-(1-Bromoethyl)pyridine
75504-01-7 95%
1g
$1200 2024-06-03
abcr
AB522592-1 g
2-(1-Bromoethyl)pyridine; .
75504-01-7
1g
€372.00 2023-04-17
eNovation Chemicals LLC
Y1054116-100mg
2-(1-Bromoethyl)pyridine
75504-01-7 97%
100mg
$275 2024-06-07
eNovation Chemicals LLC
Y1054116-250mg
2-(1-Bromoethyl)pyridine
75504-01-7 97%
250mg
$410 2024-06-07
eNovation Chemicals LLC
Y1054116-1g
2-(1-Bromoethyl)pyridine
75504-01-7 97%
1g
$995 2024-06-07
Fluorochem
088654-1g
2-(1-Bromo-ethyl)-pyridine in Chloroform
75504-01-7 97%
1g
£777.00 2022-03-01

Additional information on Pyridine, 2-(1-bromoethyl)-

Exploring Pyridine, 2-(1-bromoethyl)- (CAS 75504-01-7): Properties, Applications, and Innovations

Pyridine, 2-(1-bromoethyl)- (CAS 75504-01-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative is characterized by its unique molecular structure, featuring a pyridine ring substituted with a 1-bromoethyl group at the 2-position. Its versatility in synthetic chemistry makes it a valuable intermediate for constructing complex molecules, particularly in the development of bioactive compounds.

In recent years, the demand for high-purity pyridine derivatives like 2-(1-bromoethyl)pyridine has surged, driven by advancements in drug discovery and material science. Researchers are increasingly focusing on its role in cross-coupling reactions, a hot topic in modern organic synthesis. These reactions are pivotal for creating carbon-carbon bonds, enabling the assembly of novel frameworks for pharmaceutical intermediates or functional materials.

The compound’s stability under controlled conditions and its reactivity with nucleophiles make it a preferred choice for alkylation reactions. A trending application includes its use in the synthesis of heterocyclic compounds, which are central to developing antiviral agents and catalysts. This aligns with the growing interest in green chemistry, where efficient, waste-minimizing methodologies are prioritized.

From an industrial perspective, CAS 75504-01-7 is often discussed in forums exploring scalable synthetic routes. Innovations in flow chemistry and continuous manufacturing have further highlighted its relevance, as these technologies require robust intermediates like 2-(1-bromoethyl)pyridine to ensure consistent output. Such developments address the broader market need for cost-effective chemical production.

Environmental and safety considerations are also critical when handling brominated compounds. While Pyridine, 2-(1-bromoethyl)- is not classified under restricted categories, proper storage and handling protocols are emphasized in laboratory safety guidelines. This reflects the industry’s shift toward sustainable practices, a recurring theme in academic and industrial discourse.

Analytical techniques such as NMR spectroscopy and HPLC are routinely employed to verify the purity of CAS 75504-01-7, ensuring compliance with pharmaceutical-grade standards. The compound’s spectral data is frequently referenced in open-access chemical databases, catering to the rising demand for transparent research tools.

In summary, Pyridine, 2-(1-bromoethyl)- exemplifies the intersection of traditional chemistry and cutting-edge applications. Its role in drug development, material innovation, and process optimization underscores its importance in contemporary science. As research continues to evolve, this compound is poised to remain a focal point in discussions about next-generation synthetic methodologies.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.